3-Methyl-6-oxopiperidine-3-carboxylic acid

CAS No.: 1517180-89-0

Cat. No.: VC2978066

Molecular Formula: C7H11NO3

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1517180-89-0 |

|---|---|

| Molecular Formula | C7H11NO3 |

| Molecular Weight | 157.17 g/mol |

| IUPAC Name | 3-methyl-6-oxopiperidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C7H11NO3/c1-7(6(10)11)3-2-5(9)8-4-7/h2-4H2,1H3,(H,8,9)(H,10,11) |

| Standard InChI Key | ZPCFPPPPCGXLQV-UHFFFAOYSA-N |

| SMILES | CC1(CCC(=O)NC1)C(=O)O |

| Canonical SMILES | CC1(CCC(=O)NC1)C(=O)O |

Introduction

Chemical Structure and Properties

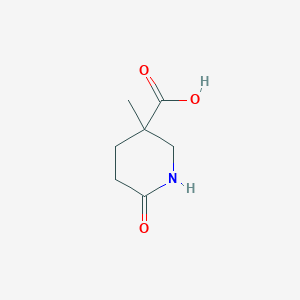

3-Methyl-6-oxopiperidine-3-carboxylic acid (CAS No. 1517180-89-0) is a piperidine derivative featuring a six-membered ring containing a nitrogen atom. Its molecular formula is C₇H₁₁NO₃ with a molecular weight of 157.17 g/mol . The compound's structure is characterized by three key features: a piperidine ring as the core scaffold, an oxo (ketone) group at position 6 forming part of a lactam functionality, and both a methyl group and a carboxylic acid group at position 3.

Structural Identifiers and Descriptors

The structure of 3-Methyl-6-oxopiperidine-3-carboxylic acid can be represented using various chemical notations:

| Property | Value |

|---|---|

| CAS Number | 1517180-89-0 |

| Molecular Formula | C₇H₁₁NO₃ |

| Molecular Weight | 157.17 g/mol |

| IUPAC Name | 3-methyl-6-oxopiperidine-3-carboxylic acid |

| SMILES | CC1(CCC(=O)NC1)C(=O)O |

| InChI | InChI=1S/C7H11NO3/c1-7(6(10)11)3-2-5(9)8-4-7/h2-4H2,1H3,(H,8,9)(H,10,11) |

| InChIKey | ZPCFPPPPCGXLQV-UHFFFAOYSA-N |

These structural descriptors are essential for unambiguous identification of the compound in chemical databases and literature .

Physical Properties

The physical properties of 3-Methyl-6-oxopiperidine-3-carboxylic acid influence its behavior in various chemical and biological environments:

| Physical Property | Value/Description |

|---|---|

| Physical State | Solid (at standard conditions) |

| Boiling Point | Not available in literature |

| Melting Point | Not available in literature |

| Solubility | Expected to be soluble in polar solvents due to carboxylic acid functionality |

| Storage Conditions | Room temperature is typically suitable |

Spectroscopic Properties

Mass spectrometry data for 3-Methyl-6-oxopiperidine-3-carboxylic acid reveals important spectroscopic properties useful for analytical identification:

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 158.08118 | 133.7 |

| [M+Na]⁺ | 180.06312 | 142.8 |

| [M+NH₄]⁺ | 175.10772 | 141.5 |

| [M+K]⁺ | 196.03706 | 137.3 |

| [M-H]⁻ | 156.06662 | 132.4 |

| [M+Na-2H]⁻ | 178.04857 | 137.9 |

| [M]⁺ | 157.07335 | 134.3 |

| [M]⁻ | 157.07445 | 134.3 |

These predicted collision cross-section values are particularly valuable for mass spectrometric analysis and identification of the compound .

Chemical Reactivity and Transformations

The reactivity of 3-Methyl-6-oxopiperidine-3-carboxylic acid is governed by its functional groups, primarily the carboxylic acid and the lactam functionality.

Carboxylic Acid Reactions

The carboxylic acid moiety can participate in numerous transformations:

-

Esterification: Reaction with alcohols to form corresponding esters (e.g., methyl or ethyl esters)

-

Amidation: Reaction with amines to form amides

-

Reduction: Conversion to primary alcohols using strong reducing agents

-

Decarboxylation: Under appropriate conditions, loss of CO₂ may occur

Lactam Functionality

The 6-oxo group forms part of a lactam (cyclic amide) structure, which contributes to these potential reactions:

-

Hydrolysis: Ring opening under acidic or basic conditions

-

Reduction: Conversion to the corresponding amine

-

N-functionalization: Possible modifications at the nitrogen atom

Quaternary Carbon Center

The presence of both a methyl group and carboxylic acid at position 3 creates a quaternary carbon center with distinct steric and electronic properties:

-

Limited Nucleophilic Attack: The quaternary nature restricts nucleophilic approach

-

Stereochemical Considerations: The fixed geometry influences the three-dimensional orientation of substituents

-

Radical Reactions: Potential for radical-based transformations at the tertiary methyl group

Applications in Research and Industry

3-Methyl-6-oxopiperidine-3-carboxylic acid has several potential applications across scientific disciplines and industrial sectors.

Medicinal Chemistry Applications

The compound represents a valuable scaffold in medicinal chemistry for several reasons:

-

Pharmacophore Building Block: The piperidine ring is found in numerous pharmacologically active compounds

-

Drug Design: The functional groups provide points for structural elaboration in medicinal chemistry programs

-

Structure-Activity Relationship Studies: As part of compound libraries for evaluation of biological activities

Synthetic Organic Chemistry

In synthetic chemistry, the compound can serve as:

-

Synthetic Intermediate: A building block for more complex molecules

-

Chiral Auxiliary: Potential applications in asymmetric synthesis

-

Model Compound: For studying reaction mechanisms and developing new methodologies

Analytical Chemistry

The compound may find utility in analytical applications:

-

Reference Standard: For identification and quantification purposes

-

Method Development: For optimizing separation and detection techniques

-

Calibration Compound: In mass spectrometry and chromatography

Comparison with Structural Analogs

Several structural analogs of 3-Methyl-6-oxopiperidine-3-carboxylic acid appear in the literature, providing valuable context for understanding structure-property relationships.

Structural Variations and Their Impact

These structural variations lead to differences in:

-

Electronic Distribution: Affecting reactivity and binding properties

-

Lipophilicity: Influencing solubility and membrane permeability

-

Hydrogen Bonding Capacity: Impacting intermolecular interactions

-

Stereochemistry: Determining three-dimensional orientation and potential biological activity

Implications for Structure-Activity Relationships

The comparison of these structural analogs provides insights into how specific modifications might influence the compound's properties:

-

Position of the Oxo Group: Moving from position 6 to position 2 changes the electronic distribution within the molecule

-

N-Methylation vs. C-Methylation: Affects hydrogen bonding capabilities and conformational preferences

-

Esterification: Changes solubility profile and potentially serves as a prodrug approach

Analytical Identification Methods

Several analytical techniques are suitable for the identification and characterization of 3-Methyl-6-oxopiperidine-3-carboxylic acid.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the methyl group (singlet), methylene protons (complex multiplets), and the exchangeable protons of the carboxylic acid and lactam NH

-

¹³C NMR would display signals for the carbonyl carbons (carboxylic acid and lactam), the quaternary carbon at position 3, and other carbon atoms in the structure

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorptions for carboxylic acid (1700-1725 cm⁻¹, C=O stretch; 2500-3300 cm⁻¹, O-H stretch)

-

Lactam carbonyl absorption (1650-1690 cm⁻¹)

-

N-H stretching vibration (3100-3500 cm⁻¹)

-

-

Mass Spectrometry:

-

Molecular ion peak at m/z 157

-

Fragmentation pattern involving loss of water (M-18), CO₂ (M-44), and other characteristic fragments

-

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase conditions using C18 columns

-

Mobile phases containing water, methanol or acetonitrile, and possibly buffer systems

-

UV detection at wavelengths appropriate for amide chromophores

-

-

Gas Chromatography (GC):

-

Likely requiring derivatization (e.g., silylation or methylation) of the carboxylic acid group

-

Temperature programs optimized for the compound's volatility

-

Current Research Status and Future Perspectives

3-Methyl-6-oxopiperidine-3-carboxylic acid is commercially available from several suppliers , indicating its relevance in current research. Future research directions might include:

Synthetic Methodology Development

-

Stereoselective Synthesis: Development of methods to access specific stereoisomers

-

Green Chemistry Approaches: More sustainable synthetic routes with reduced environmental impact

-

Flow Chemistry Applications: Continuous manufacturing processes for scaling up production

Medicinal Chemistry Exploration

-

SAR Studies: Systematic exploration of structure-activity relationships

-

Targeted Library Synthesis: Creation of focused compound libraries based on this scaffold

-

Fragment-Based Drug Discovery: Utilization as a fragment in building larger bioactive molecules

Materials Science Applications

-

Polymer Chemistry: Potential incorporation into polymeric materials through the carboxylic acid functionality

-

Coordination Chemistry: Investigation of metal-binding properties

-

Supramolecular Assemblies: Exploration of self-assembly behavior based on hydrogen bonding capabilities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume